molecular formula C15H10Cl2N2OS B4137482 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol

3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol

Cat. No.: B4137482
M. Wt: 337.2 g/mol
InChI Key: HFVPJCMLPWANFJ-UHFFFAOYSA-N
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Description

3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring, which is further connected to an aminophenol moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves the formation of the thiazole ring followed by the introduction of the 2,4-dichlorophenyl group and the aminophenol moiety. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-aminophenol under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems to ensure consistent quality. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the aminophenol moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol
  • **4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol
  • **3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}aniline

Uniqueness

3-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol is unique due to the specific positioning of the 2,4-dichlorophenyl group and the aminophenol moiety, which may result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPJCMLPWANFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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